2-Amino-3-iodonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

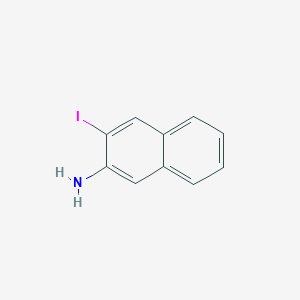

Structure

3D Structure

Properties

IUPAC Name |

3-iodonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOTXIGLMDOHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465524 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-14-5 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Versatility of 2-Amino-3-iodonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-iodonaphthalene is a valuable synthetic intermediate possessing a unique combination of functional groups that lend themselves to a variety of chemical transformations. The presence of a nucleophilic amino group, a versatile iodine atom, and an extended aromatic naphthalene scaffold makes it a compelling building block in medicinal chemistry, materials science, and dye synthesis. This technical guide provides an in-depth overview of the synthesis of this compound, its potential applications in cross-coupling reactions for the construction of carbon-carbon and carbon-nitrogen bonds, and its role in the synthesis of heterocyclic systems and other functional molecules. Detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Introduction

The strategic functionalization of aromatic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. Naphthalene derivatives, in particular, are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This compound stands out as a particularly useful bifunctional building block. The amino group can act as a directing group, a nucleophile, or a precursor to other functionalities, while the iodine atom is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions. This guide explores the synthetic utility of this compound, providing a technical resource for its application in various synthetic endeavors.

Synthesis of this compound

The synthesis of this compound has been a subject of some debate in the chemical literature. While an early report suggested a direct iodination of 2-naphthylamine, subsequent studies have clarified the regioselectivity of this reaction and provided a more reliable synthetic route.

Directed Ortho-Metalation of N-Boc-2-aminonaphthalene

A robust and regioselective method for the synthesis of this compound involves the directed ortho-metalation of N-tert-butoxycarbonyl (Boc)-protected 2-aminonaphthalene.[1] The Boc protecting group is crucial for directing the metalation to the C3 position and preventing side reactions involving the amino group.

Experimental Protocol:

-

Protection of 2-aminonaphthalene: To a solution of 2-aminonaphthalene in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or 4-dimethylaminopyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate N-Boc-2-aminonaphthalene.

-

Directed Ortho-Metalation and Iodination: Dissolve the N-Boc-2-aminonaphthalene in an anhydrous ethereal solvent (e.g., diethyl ether or THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). Add a strong lithium base, such as sec-butyllithium or tert-butyllithium, dropwise to effect deprotonation at the C3 position. After stirring for a specified time, quench the resulting lithiated species with an iodine source, such as a solution of iodine in THF or 1,2-diiodoethane.

-

Deprotection: After quenching, the reaction mixture is warmed to room temperature and subjected to an acidic workup (e.g., with dilute HCl) to cleave the Boc protecting group, yielding this compound. The product is then purified by column chromatography.

This method provides a predictable and scalable route to the desired product, with the 3-iodo isomer being favored over the 1-iodo isomer in a reported ratio of 78:22.[1]

Diagram of Synthetic Pathway

References

An In-depth Technical Guide to 2-Amino-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Amino-3-iodonaphthalene. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science. This document compiles available data on its synthesis, physical characteristics, and spectral properties, while also highlighting areas where further experimental investigation is warranted. Due to the limited availability of specific experimental data for this compound, this guide also provides expected characteristics based on the known properties of its constituent functional groups.

Chemical and Physical Properties

This compound is an aromatic organic compound containing a naphthalene backbone substituted with both an amino and an iodo group. These functional groups make it a potentially valuable intermediate in various chemical syntheses.[1]

Core Data

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈IN | [2][3][4][5] |

| Molecular Weight | 269.08 g/mol | [2][5] |

| CAS Number | 116632-14-5 | [2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | 86°C to 92°C (range from commercial suppliers) | [6] |

| Boiling Point | Not available | - |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF, with limited solubility in water. | [1] |

Structural Information

Caption: Molecular structure of this compound.

Synthesis Protocols

Synthesis via Reduction of 2-Iodo-3-nitronaphthalene

This method involves the reduction of a nitro group to an amine.

Caption: Workflow for synthesis via reduction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-iodo-3-nitronaphthalene in ethanol.

-

Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂), to the solution. The mixture is then heated to reflux.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.[7][8]

Synthesis via Directed Ortho-metallation

This regioselective method involves the protection of the amino group, followed by directed iodination.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. web.pdx.edu [web.pdx.edu]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. By compound [wahoo.cns.umass.edu]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Synthesis of 2-Amino-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Amino-3-iodonaphthalene, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, providing experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its utility stems from the presence of three distinct functional handles: a nucleophilic amino group, an aromatic naphthalene core, and a versatile iodine atom that can participate in a wide range of cross-coupling reactions. This guide outlines the two primary successful synthetic strategies for its preparation and discusses a common pitfall associated with direct iodination approaches.

Synthesis Route 1: Multi-step Synthesis from 2-Bromonaphthalene

This classical approach involves a four-step sequence starting from commercially available 2-bromonaphthalene. The key steps are nitration, halogen exchange, and reduction of the nitro group.

Experimental Protocols

Step 1: Nitration of 2-Bromonaphthalene

A detailed protocol for the selective nitration of 2-bromonaphthalene to yield 3-bromo-2-nitronaphthalene is crucial for this route. While various nitration conditions exist, a common method involves the use of a nitrating mixture of nitric acid and sulfuric acid at controlled temperatures.

-

Protocol: To a cooled (0 °C) solution of 2-bromonaphthalene in a suitable solvent such as acetic anhydride, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction temperature is maintained below 5 °C for the duration of the addition. After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and recrystallized.

Step 2: Halogen Exchange of 3-Bromo-2-nitronaphthalene

The conversion of the bromo-substituent to an iodo-substituent is typically achieved via a Finkelstein-type reaction.

-

Protocol: A mixture of 3-bromo-2-nitronaphthalene and a significant excess of sodium iodide is heated in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, dried, and concentrated to yield 3-iodo-2-nitronaphthalene.

Step 3: Reduction of 3-Iodo-2-nitronaphthalene

The final step involves the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation.

-

Protocol: To a solution of 3-iodo-2-nitronaphthalene in a solvent such as ethanol or ethyl acetate, a reducing agent like tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) is used.[1] The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The product is then isolated by basifying the reaction mixture and extracting with an organic solvent. The organic extracts are dried and concentrated to afford this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield |

| Nitration | 2-Bromonaphthalene | 3-Bromo-2-nitronaphthalene | HNO₃, H₂SO₄ | Moderate |

| Halogen Exchange | 3-Bromo-2-nitronaphthalene | 3-Iodo-2-nitronaphthalene | NaI, DMF | Good |

| Reduction | 3-Iodo-2-nitronaphthalene | This compound | SnCl₂·2H₂O, HCl or H₂, Pd/C | High |

Synthesis Route 2: Directed Ortho-Metalation (DoM) of N-Boc-2-aminonaphthalene

This more modern and regioselective approach utilizes a directing group to achieve lithiation and subsequent iodination at the desired C3 position of the naphthalene ring. The tert-butyloxycarbonyl (Boc) group is an effective directing group for this transformation.

Experimental Protocols

Step 1: N-Boc Protection of 2-Aminonaphthalene

The first step is the protection of the amino group of 2-aminonaphthalene with a Boc group.

-

Protocol: To a solution of 2-aminonaphthalene in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any excess (Boc)₂O, followed by drying and evaporation of the solvent to yield N-Boc-2-aminonaphthalene.

Step 2: Directed Ortho-Metalation and Iodination

This is the key step where the C3 position is selectively functionalized.

-

Protocol (based on the work of Baudoin et al.): A solution of N-Boc-2-aminonaphthalene in an ethereal solvent such as diethyl ether or THF is cooled to a low temperature (typically -78 °C). A strong organolithium base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), is then added dropwise. The reaction mixture is stirred at this low temperature for a period to allow for complete ortho-lithiation. An iodinating agent, such as iodine (I₂) or 1,2-diiodoethane, is then added to the reaction mixture. After stirring for a further period, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give N-Boc-2-amino-3-iodonaphthalene. This reaction is regioselective, favoring the 3-iodo isomer.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the desired product.[2][3]

-

Protocol: The N-Boc-2-amino-3-iodonaphthalene is dissolved in a solvent such as dichloromethane or dioxane, and a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added.[3] The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure. The resulting salt is neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free amine is extracted with an organic solvent. The organic extracts are dried and concentrated to afford this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield |

| Boc Protection | 2-Aminonaphthalene | N-Boc-2-aminonaphthalene | (Boc)₂O, Et₃N | High |

| DoM & Iodination | N-Boc-2-aminonaphthalene | N-Boc-2-amino-3-iodonaphthalene | s-BuLi or t-BuLi, I₂ or C₂H₄I₂ | Good |

| Boc Deprotection | N-Boc-2-amino-3-iodonaphthalene | This compound | TFA or HCl | High |

Cautionary Note: Direct Iodination of 2-Naphthylamine

Attempts to directly iodinate 2-naphthylamine to obtain this compound have been reported. However, detailed studies have shown that these methods can be misleading. For instance, the iodination of 2-naphthylamine with a mixture of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) in the presence of hydrochloric acid was initially reported to yield this compound. Subsequent research has demonstrated that this reaction exclusively produces the regioisomer, 2-amino-1-iodonaphthalene .

Researchers should be aware of this potential for misidentification and rely on spectroscopic data for accurate structural assignment. The significant difference in the NMR spectra of the 1-iodo and 3-iodo isomers allows for their unambiguous differentiation.

Conclusion

The synthesis of this compound can be reliably achieved through two primary routes: a multi-step synthesis starting from 2-bromonaphthalene and a more modern directed ortho-metalation approach. The choice of route will depend on the availability of starting materials, desired scale, and the specific requirements of the research. The directed ortho-metalation route offers advantages in terms of regioselectivity and potentially higher overall yields. It is crucial for researchers to be cautious with reports of direct iodination of 2-naphthylamine, as these methods have been shown to yield the undesired 2-amino-1-iodonaphthalene isomer. Careful execution of the detailed protocols and thorough characterization of the products are essential for successful synthesis.

References

The Chemical Landscape of 2-Amino-3-iodonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological significance of 2-Amino-3-iodonaphthalene (also known as 3-Iodo-2-naphthylamine). This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₁₀H₈IN.[1] Its structure consists of a naphthalene ring system substituted with an amino group (-NH₂) at the 2-position and an iodine atom (-I) at the 3-position. The presence of these functional groups on the rigid naphthalene scaffold makes it an interesting building block for the synthesis of more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and analysis of structurally related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈IN | [1] |

| Molecular Weight | 269.08 g/mol | [1] |

| CAS Number | 116632-14-5 | [1] |

| Appearance | Expected to be a solid, potentially crystalline, colorless to off-white, may darken on exposure to air and light. | General knowledge of aromatic amines and iodo-compounds |

| Melting Point | Not explicitly reported; likely >100 °C based on related aminonaphthalenes. | Predicted |

| Boiling Point | Not reported; expected to be high and likely to decompose upon heating. | Predicted |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water.[2] | Predicted |

Spectroscopic Data

The following table summarizes the predicted spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

| Spectroscopy | Predicted Data |

| ¹H NMR (Proton NMR) | Aromatic protons (6H) would appear in the region of δ 7.0-8.0 ppm, showing characteristic splitting patterns of a substituted naphthalene ring. The amino protons (-NH₂) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. |

| ¹³C NMR (Carbon NMR) | Ten distinct signals for the naphthalene carbons would be expected. The carbon bearing the iodine (C-3) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C-2) would be deshielded. |

| IR (Infrared) Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The C-I stretching vibration is expected in the far-infrared region (below 600 cm⁻¹). |

| MS (Mass Spectrometry) | The molecular ion peak (M⁺) would be observed at m/z = 269. A prominent peak at m/z = 142 would correspond to the loss of the iodine atom. |

Synthesis of this compound

The synthesis of this compound can be achieved through a few different routes, with the directed ortho-metallation of a protected 2-aminonaphthalene being a key method.[3]

Experimental Protocol: Synthesis via Directed ortho-Metallation

This protocol is based on the method described by Baudoin et al. and subsequent modifications.[3]

Step 1: Protection of 2-Naphthylamine

-

To a solution of 2-naphthylamine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield Boc-protected 2-aminonaphthalene.

Step 2: Directed ortho-Metallation and Iodination

-

Dissolve the Boc-protected 2-aminonaphthalene in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base, such as sec-butyllithium or tert-butyllithium, to effect the directed ortho-metallation at the 3-position.

-

After stirring for a specified time, add a solution of an iodine source, such as 1,2-diiodoethane or iodine, in the same solvent.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

Step 3: Deprotection

-

Dissolve the crude iodinated and protected product in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid, and stir at room temperature.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, wash, dry, and concentrate.

-

Purify the crude this compound by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Applications

While there is limited direct research on the biological activities of this compound, its structural motifs are present in compounds with known pharmacological properties.

-

Scaffold for Drug Discovery: The aminonaphthalene core is a privileged scaffold in medicinal chemistry. Various derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of an iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its mechanism of action.

-

Potential as an Intermediate: This compound serves as a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or diazotized, while the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. This allows for the creation of a library of novel compounds for biological screening.

-

Research in Materials Science: The rigid, planar structure of the naphthalene ring, combined with the potential for hydrogen bonding from the amino group, suggests that derivatives of this compound could be explored for applications in organic electronics and materials science.

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents and advanced materials.

References

Technical Guide: 2-Amino-3-iodonaphthalene (CAS Registry Number: 116632-14-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-iodonaphthalene, a halogenated aromatic amine with potential applications in chemical synthesis and drug discovery. This document consolidates available information on its chemical properties, synthesis methodologies, and potential for further investigation. While direct biological data on this specific compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its utility as a building block for novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 3-iodo-2-naphthylamine, is an organic compound with the chemical formula C₁₀H₈IN. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 116632-14-5 | |

| Molecular Formula | C₁₀H₈IN | |

| Molecular Weight | 269.08 g/mol | |

| Appearance | Not specified in available literature | |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The primary methods include halogen exchange followed by reduction, and directed ortho-metallation.

Synthesis via Directed Ortho-metallation of Boc-Protected 2-Aminonaphthalene

A convenient and regioselective method for the synthesis of this compound involves the directed ortho-metallation of N-Boc-protected 2-aminonaphthalene.[2] This approach provides a good yield of the desired 3-iodo isomer over the 1-iodo isomer.[2]

Experimental Protocol:

A detailed experimental protocol for a modified ortho-metallation approach is described in the literature.[2] The general steps are as follows:

-

Protection of 2-Aminonaphthalene: The amino group of 2-aminonaphthalene is first protected with a tert-butoxycarbonyl (Boc) group.

-

Ortho-metallation and Iodination: The Boc-protected intermediate undergoes directed ortho-metallation, followed by quenching with an iodine source (e.g., 1,2-diiodoethane) to introduce the iodine atom at the 3-position.

-

Deprotection: The Boc protecting group is subsequently cleaved to yield the final product, this compound.

The reaction is regioselective, favoring the 3-iodo isomer.[2]

Logical Workflow for Ortho-metallation Synthesis:

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | Values | Reference |

| ¹H NMR | The proton NMR spectrum is a key tool for distinguishing between the 1-iodo and 3-iodo isomers. The absence of a pair of singlets for the homonuclear protons is indicative of the 3-iodo structure. | [2] |

| ¹³C NMR | The carbon NMR spectrum provides further confirmation of the carbon skeleton and the position of the substituents. | [2] |

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in the public domain, its structural features suggest potential as a scaffold or intermediate in medicinal chemistry. The aminonaphthalene core is present in various biologically active molecules, and the iodo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.

Derivatives of aminonaphthalenes have been investigated for a range of therapeutic areas, including:

-

Anticancer Agents: Various aminonaphthalene derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[3][4]

-

Antimicrobial Agents: Some aminonaphthalene compounds have demonstrated antimicrobial properties.

The presence of the iodine atom in this compound makes it a valuable precursor for introducing further molecular diversity through reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern drug discovery for the synthesis of complex organic molecules.

Potential Drug Discovery Workflow:

Conclusion

This compound is a readily accessible chemical entity with established synthetic routes. While direct data on its biological activity is currently scarce, its structural characteristics position it as a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The methodologies and information presented in this guide are intended to facilitate further research into the properties and applications of this compound and its derivatives in the fields of medicinal chemistry and drug development. Further investigation into its biological profile is warranted to unlock its full potential.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for the preparation of 2-Amino-3-iodonaphthalene, a valuable building block in medicinal chemistry and materials science. This document details the most effective and reliable methods, including directed ortho-metalation and a multi-step synthesis involving nitration and halogen exchange. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate replication and adaptation in a laboratory setting.

Core Synthetic Strategies

Two principal and validated synthetic pathways for this compound have been identified in the chemical literature. The preferred and most regioselective method is the directed ortho-metalation of N-Boc-protected 2-aminonaphthalene. An alternative, albeit more challenging, multi-step sequence begins with the nitration of 2-bromonaphthalene, followed by reduction and halogen exchange. A third approach, the direct iodination of 2-naphthylamine, has been reported but is generally considered unreliable due to the preferential formation of the undesired 2-amino-1-iodonaphthalene isomer.

Method 1: Directed ortho-Metalation of N-Boc-2-aminonaphthalene

This approach is the most efficient and regioselective method for the synthesis of this compound. The Boc protecting group is crucial as it directs the metalation to the C3 position.

Experimental Protocol

Step 1: N-Boc Protection of 2-Aminonaphthalene

-

To a solution of 2-aminonaphthalene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-2-aminonaphthalene, which can often be used in the next step without further purification.

Step 2: Directed ortho-Lithiation and Iodination

-

Dissolve N-Boc-2-aminonaphthalene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C.

-

Add a strong organolithium base, such as sec-butyllithium or tert-butyllithium, dropwise to the solution. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the C3 position.

-

Quench the resulting lithium intermediate by the addition of an iodine source, such as a solution of 1,2-diiodoethane in the same anhydrous solvent.

-

Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to separate the desired 3-iodo isomer from any 1-iodo regioisomer.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc-2-amino-3-iodonaphthalene in a suitable solvent such as dichloromethane.

-

Add a strong acid, typically trifluoroacetic acid (TFA), and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity/Selectivity |

| N-Boc Protection | 2-Aminonaphthalene | (Boc)₂O, Triethylamine | Dichloromethane | Room Temp. | 2-4 h | >95% | High Purity |

| Directed ortho-Metalation & Iodination | N-Boc-2-aminonaphthalene | sec-Butyllithium, 1,2-Diiodoethane | Tetrahydrofuran | -78 °C | 1-2 h | 70-80% | 3-iodo:1-iodo ratio approx. 4:1 |

| N-Boc Deprotection | N-Boc-2-amino-3-iodonaphthalene | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 1-3 h | >90% | High Purity |

Workflow Diagram

Method 2: Multi-step Synthesis from 2-Bromonaphthalene

This classical approach involves a three-step sequence starting from commercially available 2-bromonaphthalene. The key challenge in this route is controlling the regioselectivity of the nitration step.

Experimental Protocol

Step 1: Nitration of 2-Bromonaphthalene

-

Dissolve 2-bromonaphthalene in a suitable solvent, such as acetic acid or a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

The crude product, a mixture of bromo-nitronaphthalene isomers, requires careful purification by recrystallization or column chromatography to isolate the desired 3-bromo-2-nitronaphthalene.

Step 2: Reduction of 3-Bromo-2-nitronaphthalene

-

Suspend 3-bromo-2-nitronaphthalene in a solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) dihydrate or iron powder.

-

Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base, such as a concentrated solution of sodium hydroxide, until the solution is alkaline.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-aminonaphthalene.

Step 3: Halogen Exchange (Finkelstein Reaction)

-

Dissolve 3-bromo-2-aminonaphthalene in a polar aprotic solvent such as acetone or dimethylformamide.

-

Add an excess of sodium iodide (NaI).

-

In some cases, a copper(I) catalyst and a ligand (e.g., a diamine) may be required to facilitate the aromatic Finkelstein reaction.[1]

-

Heat the reaction mixture to reflux for an extended period. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture, and if acetone is used as the solvent, the precipitated sodium bromide can be removed by filtration.

-

The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |

| Nitration | 2-Bromonaphthalene | HNO₃, H₂SO₄ | Acetic Acid | 0-10 °C | 1-3 h | Variable | Yield of the desired 3-bromo-2-nitro isomer is often moderate. |

| Reduction | 3-Bromo-2-nitronaphthalene | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-6 h | 70-90% | Iron powder can also be used as a more environmentally benign alternative. |

| Halogen Exchange | 3-Bromo-2-aminonaphthalene | NaI, CuI (cat.), Diamine ligand (cat.) | DMF | Reflux | 12-24 h | 50-70% | Reaction can be sluggish and may require optimization. |

Logical Relationship Diagram

References

Reactivity Profile of 2-Amino-3-iodonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-iodonaphthalene is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a naphthalene core functionalized with both a nucleophilic amino group and a reactive iodo group at adjacent positions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key cross-coupling reactions, and its utility in the construction of complex heterocyclic systems. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel organic molecules.

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound involves the directed ortho-lithiation of a protected 2-aminonaphthalene derivative. The Boc (tert-butyloxycarbonyl) group is a commonly employed protecting group for the amine functionality, which also serves as an effective directing group for the lithiation at the C3 position.

Experimental Protocol: Synthesis via Directed ortho-Lithiation

Step 1: Protection of 2-Aminonaphthalene

To a solution of 2-aminonaphthalene in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate (Boc)₂O and a base, for instance, triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the complete consumption of the starting material, which can be monitored by thin-layer chromatography (TLC). Following an aqueous workup and purification by column chromatography, N-Boc-2-aminonaphthalene is obtained in high yield.

Step 2: Directed ortho-Lithiation and Iodination

The N-Boc-2-aminonaphthalene is dissolved in an anhydrous ethereal solvent, typically THF or diethyl ether, and cooled to a low temperature (-78 °C is common). A strong lithium base, such as sec-butyllithium or tert-butyllithium, is then added dropwise to effect the ortho-lithiation at the C3 position. The resulting lithiated intermediate is then quenched by the addition of an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane.

Step 3: Deprotection

The Boc protecting group is removed from the resulting 2-(N-Boc-amino)-3-iodonaphthalene by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in methanol. After neutralization and extraction, the final product, this compound, is purified, typically by column chromatography.

Diagram of the Synthesis of this compound

Caption: Synthetic route to this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of arylethynyl compounds.

General Reaction Scheme:

Caption: General Sonogashira coupling of this compound.

Table 1: Representative Sonogashira Coupling Reactions of this compound Analogs

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[1] |

| 2 | 2-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | - | 96[2] |

| 3 | Iodobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | - | 85[2] |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Analogous System)

A representative procedure for a similar substrate, 2-amino-3-bromopyridine, is as follows: To a solution of 2-amino-3-bromopyridine (1 equivalent) in DMF are added phenylacetylene (1.2 equivalents), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), and Et₃N (2 equivalents).[1] The reaction mixture is heated at 100 °C for 3 hours.[1] After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 2-amino-3-(phenylethynyl)pyridine.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine or amide.

General Reaction Scheme:

Caption: General Buchwald-Hartwig amination of this compound.

Table 2: Representative Buchwald-Hartwig Amination Reactions of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 24 | 86[3] |

| 2 | Aryl Halide | Amine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | 1 | -[2] |

| 3 | Aryl Bromide | N-methylpiperazine | Pd(OAc)₂ / (R)-BINAP | NaOtBu | Toluene | 100 | - | -[4] |

Experimental Protocol: Buchwald-Hartwig Amination with Aniline (General Procedure)

A general procedure involves the reaction of an aryl halide (1 equivalent) with an amine (1.2-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent such as toluene or dioxane. The reaction is typically heated until completion, as monitored by TLC or GC-MS. After cooling, the reaction mixture is subjected to an aqueous workup, and the product is isolated and purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester.

General Reaction Scheme:

Caption: General Suzuki-Miyaura coupling of this compound.

Table 3: Representative Suzuki-Miyaura Coupling Reactions of Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | - | 93[5] |

| 2 | 4-Iodobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Glycerol | - | 1 | 85[6] |

| 3 | Bromo-aromatic | Phenylboronic acid | Pd₂(dba)₃ / PHOS ligand | CsF | THF | RT | 12 | -[7] |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (General Biphasic Conditions)

A mixture of the aryl halide (1 equivalent), phenylboronic acid (1.2 equivalents), PdCl₂(dppf) (0.1 equivalent), and 2 M aqueous Na₂CO₃ solution is prepared in a toluene/dioxane (4:1) solvent mixture.[7] The mixture is degassed and then stirred at 85 °C under a nitrogen atmosphere for 4 hours.[7] After cooling, the reaction is filtered through celite, and the organic layer is separated, dried, and concentrated. The crude product is purified by silica gel column chromatography.[7]

Application in the Synthesis of Heterocycles

The strategic placement of the amino and iodo groups in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly through intramolecular cyclization reactions following a primary cross-coupling step.

Synthesis of Benzo[a]carbazoles

While a direct synthesis of benzo[a]carbazoles from this compound is not extensively documented, a plausible synthetic strategy involves a two-step sequence: a Suzuki-Miyaura coupling to introduce an aryl group at the 3-position, followed by a palladium-catalyzed intramolecular C-H amination.

Proposed Synthetic Pathway to Benzo[a]carbazoles:

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]

- 6. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

2-Amino-3-iodonaphthalene: A Technical Guide to Unlocking its Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-iodonaphthalene is a synthetically versatile building block with significant untapped potential in medicinal chemistry, materials science, and organic synthesis. Its unique trifunctional scaffold, comprising a naphthalene core, an amino group, and an iodine atom, offers a rich platform for the development of novel compounds with diverse applications. This technical guide provides a comprehensive overview of potential research areas for this compound, including detailed synthetic protocols, tabulated spectroscopic data, and proposed avenues for future investigation. The strategic positioning of the amino and iodo substituents on the naphthalene ring allows for selective functionalization, making it an ideal starting material for the construction of complex molecular architectures.

Introduction

Naphthalene derivatives are a well-established class of compounds with a broad spectrum of biological activities and material properties. The introduction of amino and iodo groups onto the naphthalene scaffold, as in this compound, significantly enhances its chemical reactivity and potential for creating novel derivatives. The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile, while the iodine atom is an excellent leaving group for various cross-coupling reactions. This combination of functionalities opens up a vast chemical space for exploration.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development.

| Property | Value | Reference |

| CAS Number | 116632-14-5 | N/A |

| Molecular Formula | C₁₀H₈IN | N/A |

| Molecular Weight | 269.08 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons on the naphthalene ring, a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic carbons of the naphthalene ring, with the carbon attached to the iodine showing a characteristic upfield shift. |

| FT-IR (cm⁻¹) | N-H stretching vibrations (around 3300-3500), C-H aromatic stretching (around 3000-3100), C=C aromatic stretching (around 1400-1600), and C-I stretching (around 500-600). |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight (269.08), and characteristic fragmentation patterns. |

Table 2: Expected Spectroscopic Data for this compound

Synthesis of this compound

The regioselective synthesis of this compound is a key challenge. One of the most effective methods reported is the directed ortho-metalation of N-Boc-2-aminonaphthalene.

Experimental Protocol: Synthesis via Directed Ortho-metalation

This protocol is based on the principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic compounds.

Reaction Scheme:

Materials:

-

2-Aminonaphthalene

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

sec-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Boc Protection: To a solution of 2-aminonaphthalene in dichloromethane, add triethylamine followed by a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to obtain N-Boc-2-aminonaphthalene.

-

Directed ortho-Metalation and Iodination: Dissolve N-Boc-2-aminonaphthalene and TMEDA in anhydrous THF and cool the solution to -78 °C. Add s-BuLi dropwise and stir the mixture at this temperature for the specified time. Then, add a solution of iodine in THF dropwise. Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Deprotection: Dissolve the crude N-Boc-3-iodo-2-aminonaphthalene in dichloromethane and add trifluoroacetic acid. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography to yield this compound.

Potential Research Areas

The unique structural features of this compound make it a valuable precursor for a wide range of applications.

Medicinal Chemistry

The aminonaphthalene scaffold is a privileged structure in drug discovery, and the introduction of an iodine atom provides a handle for further diversification.

-

Anticancer Agents: Naphthalene derivatives have shown promising anticancer activities.[1] The this compound core can be elaborated through cross-coupling reactions to synthesize novel derivatives for screening against various cancer cell lines. The lipophilicity and electronic properties of the molecule can be fine-tuned by introducing different substituents at the 3-position. Research could focus on synthesizing derivatives and evaluating their cytotoxicity (IC₅₀ values) against a panel of cancer cell lines.[2][3][4][5]

-

Antimicrobial Agents: There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Naphthalene derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8] The this compound scaffold can be used to generate a library of compounds for antimicrobial screening. The minimum inhibitory concentration (MIC) values of these new derivatives can be determined against a range of bacterial and fungal strains.[6]

-

Kinase Inhibitors: Kinases are important targets in drug discovery, particularly in oncology. The 2-aminonaphthalene moiety can serve as a scaffold for the design of kinase inhibitors. The iodine atom can be replaced with various aromatic and heteroaromatic groups to explore interactions with the ATP-binding site of different kinases.

Organic Synthesis and Catalysis

The reactivity of the C-I and C-N bonds in this compound makes it a versatile building block for the synthesis of complex organic molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 3-position of the naphthalene ring, leading to the synthesis of highly functionalized molecules.

-

Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of fused heterocyclic systems. For example, palladium-catalyzed intramolecular cyclization of appropriately substituted derivatives could lead to the formation of novel benzo[g]indoles, which are of interest in medicinal chemistry.[9][10][11][12]

Materials Science

The extended π-system of the naphthalene core, combined with the potential for functionalization, makes this compound an interesting candidate for the development of new organic materials.

-

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known to be useful in the development of materials for OLEDs. The electronic properties of this compound can be tuned by derivatization to create new materials with potential applications as emitters, hosts, or charge-transporting layers in OLED devices.

-

Fluorescent Probes: The naphthalene scaffold is inherently fluorescent. Derivatization of this compound could lead to the development of novel fluorescent probes for sensing and imaging applications. The amino group can be functionalized with recognition moieties to create sensors for specific analytes.

Conclusion

This compound is a promising yet under-explored chemical entity. Its versatile structure provides a foundation for extensive research in medicinal chemistry, organic synthesis, and materials science. The synthetic accessibility and the potential for diverse chemical transformations make it an attractive starting point for the discovery of new molecules with valuable biological activities and material properties. This guide has outlined several key research areas and provided foundational information to stimulate further investigation into this fascinating molecule.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0013136) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-3-iodonaphthalene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of 2-amino-3-arylnaphthalene scaffolds, which are prevalent in medicinal chemistry and materials science. This document outlines the reaction principles, key parameters, experimental protocols, and expected outcomes, tailored for professionals in drug development and chemical research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions make it an invaluable tool in modern organic synthesis. The coupling of this compound with a variety of boronic acids and their derivatives provides a direct route to a diverse library of 3-aryl-2-naphthylamines. These structures are key components in various biologically active compounds and functional materials.

The presence of the amino group on the naphthalene core can present both opportunities and challenges. While it offers a site for further functionalization, the basicity of the amine may necessitate careful optimization of reaction conditions to prevent catalyst inhibition or side reactions. In some cases, protection of the amino group may be advantageous.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the 2-amino-3-arylnaphthalene product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Data Presentation: Reaction Parameters and Yields

The selection of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling of this compound. Below is a summary of typical reaction conditions and reported yields for analogous amino-substituted aryl halides, which can serve as a starting point for optimization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| ortho-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (2) | - | K₃PO₄ | 2-MeTHF | 100 | 18 | 95 | [3] |

| 3-Iodo-1H-indazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [4] |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ | Toluene/H₂O | 110 | 16 | 93 | [5] |

| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | [4] |

Note: The data presented is for analogous compounds and should be used as a guideline for reaction optimization with this compound. The reactivity of the C-I bond is generally higher than C-Br and C-Cl bonds. The presence of the unprotected amino group may influence catalyst activity and require specific ligand selection.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

General Protocol for the Synthesis of 2-Amino-3-phenylnaphthalene

Materials:

-

This compound

-

Phenylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

-

Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, often in a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-phenylnaphthalene.

Note on the Unprotected Amino Group: The primary amine in this compound can potentially coordinate with the palladium catalyst, which may inhibit its activity. If low yields or side reactions are observed, protection of the amino group (e.g., as a Boc-carbamate) may be necessary, followed by a deprotection step after the coupling reaction.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Amino-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. The mild reaction conditions and broad functional group tolerance make it an invaluable method for the construction of complex molecular architectures.

These application notes provide a detailed protocol for the Sonogashira cross-coupling of 2-amino-3-iodonaphthalene with various terminal alkynes. The resulting 2-amino-3-(alkynyl)naphthalene derivatives are important building blocks in medicinal chemistry and materials science. The presence of the amino group on the naphthalene core can influence the reactivity and may require careful optimization of the reaction conditions. This document outlines standard and copper-free protocols, along with tabulated data for representative coupling reactions.

Reaction Scheme

The general scheme for the Sonogashira cross-coupling of this compound is depicted below:

Catalytic Cycle

The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

This section provides two detailed protocols for the Sonogashira coupling of this compound: a standard copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product, as copper-free conditions can minimize the formation of alkyne homocoupling byproducts (Glaser coupling).

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general and robust method suitable for a wide range of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, 1-hexyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.02-0.05 equiv.).

-

Add anhydrous solvent (THF or DMF, approximately 5-10 mL per mmol of the aryl iodide) and the amine base (e.g., Et₃N, 2-3 equiv.).

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(alkynyl)naphthalene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of homocoupled alkyne byproducts.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a phosphine ligand)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

-

Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

-

Other materials as listed in Protocol 1.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).

-

Add the anhydrous solvent and the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.2-1.5 equiv.).

-

Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Follow the workup and purification steps 6-10 as described in Protocol 1.

Data Presentation

The following tables summarize representative examples of the Sonogashira cross-coupling of this compound and its analogs with various terminal alkynes.

Table 1: Copper-Co-catalyzed Sonogashira Coupling of Amino-iodonaphthalenes

| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Amino-2-iodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | i-Pr₂NH | Toluene | RT | 12 | ~100[1] |

| 2 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 24 | Data not available |

| 3 | This compound | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 50 | 12 | Data not available |

| 4 | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2.5) | CuI (2.5) | i-Pr₂NH | Toluene | RT | 16 | Data not available |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira cross-coupling experiment.

Caption: General experimental workflow for the Sonogashira coupling.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the key components of the Sonogashira reaction.

Caption: Key components and their roles in the Sonogashira reaction.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2-amino-3-iodonaphthalene, a versatile building block in medicinal chemistry and materials science. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-nitrogen bonds.

Overview of Synthetic Strategies

This compound is an ideal substrate for a variety of cross-coupling reactions due to the presence of a reactive C-I bond and an amino group that can be further functionalized or can influence the electronic properties of the naphthalene system. The primary synthetic routes for derivatization include:

-

Sonogashira Coupling: For the introduction of alkyne moieties, leading to the formation of 2-amino-3-alkynylnaphthalenes. These products are key intermediates for the synthesis of more complex heterocyclic systems, such as benzo[g]indoles.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the 3-position of the naphthalene core.

-

Suzuki-Miyaura Coupling: For the creation of C-C bonds with aryl or vinyl boronic acids, yielding 3-aryl or 3-vinyl-2-aminonaphthalene derivatives.

-

Palladium-Catalyzed Cyanation: For the introduction of a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, or amides.

These reactions are typically catalyzed by palladium complexes with various phosphine ligands, and the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Experimental Protocols

Sonogashira Coupling for the Synthesis of 2-Amino-3-alkynylnaphthalenes

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes. The resulting 2-amino-3-alkynylnaphthalenes are valuable precursors for the synthesis of benzo[g]indoles.

Reaction Principle:

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

Typical Reaction Conditions:

| Parameter | Condition |

| Starting Material | This compound (1.0 equiv) |

| Coupling Partner | Terminal Alkyne (1.2 equiv) |

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5.0 mol%) |

| Co-catalyst | CuI (5.0 mol%) |

| Base | Et₃N (2.0 equiv) |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 3 - 5 hours |

Detailed Protocol:

-

To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

-

Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.

-

Add this compound (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv), followed by Et₃N (1.0 mL).

-

Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylnaphthalene.

Representative Yields for Analagous Systems:

The following table provides representative yields for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which serves as a good model for the reactivity of this compound.[2]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |

| 3 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 88 |

| 4 | Ethynylbenzene | 2-Amino-3-(ethynyl)pyridine | 72 |

Experimental Workflow for Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling of this compound.

Intramolecular Cyclization to Benzo[g]indoles

The 2-amino-3-alkynylnaphthalene derivatives synthesized via the Sonogashira coupling can undergo intramolecular cyclization to form benzo[g]indoles, which are important scaffolds in medicinal chemistry.[3][4]

Reaction Principle:

This transformation is typically catalyzed by a transition metal, such as indium(III) chloride, which activates the alkyne for nucleophilic attack by the adjacent amino group.[5]

Typical Reaction Conditions:

| Parameter | Condition |

| Starting Material | 2-Amino-3-alkynylnaphthalene (1.0 equiv) |

| Catalyst | InCl₃ (5 mol%) |

| Solvent | DCE |

| Temperature | 80 °C |

| Reaction Time | 18 - 24 hours |

Detailed Protocol:

-

To a dry vial, add InCl₃ (5 mol%) under an inert atmosphere.

-

Add a solution of the 2-amino-3-alkynylnaphthalene (1.0 equiv) in 1,2-dichloroethane (DCE).

-

Heat the reaction mixture to 80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Relationship for Benzo[g]indole Synthesis

Caption: Synthetic pathway from this compound to benzo[g]indoles.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with primary or secondary amines.

Reaction Principle:

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]

Typical Reaction Conditions:

| Parameter | Condition |

| Starting Material | This compound (1.0 equiv) |

| Coupling Partner | Amine (1.2 equiv) |

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Reaction Time | 12 - 24 hours |

Detailed Protocol:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-